5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dioxopyrazolidinylidene moiety, a furan ring, and a chlorobenzoic acid group
Preparation Methods
The synthesis of 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the bromophenyl group: This can be achieved through bromination of a suitable aromatic precursor.
Synthesis of the dioxopyrazolidinylidene moiety: This involves the reaction of a suitable hydrazine derivative with a diketone.
Construction of the furan ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Formation of the chlorobenzoic acid group: This can be achieved through chlorination of benzoic acid.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chlorobenzoic acid groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activities, such as antimicrobial or anticancer properties, which can be explored in biological studies.
Medicine: Due to its potential biological activities, this compound can be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID include other aromatic compounds with similar functional groups. Some examples are:
4-Bromophenyl derivatives: Compounds containing the 4-bromophenyl group may have similar chemical properties and reactivity.
Dioxopyrazolidinylidene derivatives: Compounds with the dioxopyrazolidinylidene moiety may exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring may have similar chemical reactivity and potential biological activities.
Chlorobenzoic acid derivatives:
The uniqueness of 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H12BrClN2O5 |
---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
5-[5-[(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C21H12BrClN2O5/c22-12-2-4-13(5-3-12)25-20(27)16(19(26)24-25)10-14-6-8-18(30-14)11-1-7-17(23)15(9-11)21(28)29/h1-10H,(H,24,26)(H,28,29)/b16-10- |
InChI Key |
WLQQMFYMGLVBFP-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)N2)Br |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.